molecular formula C7H5F3N2S B140543 4-(Trifluoromethyl)pyridine-3-carbothioamide CAS No. 158063-54-8

4-(Trifluoromethyl)pyridine-3-carbothioamide

Cat. No.: B140543
CAS No.: 158063-54-8
M. Wt: 206.19 g/mol
InChI Key: HOPAEPDXFOSQMZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine-3-carbothioamide is a chemical intermediate of significant interest in advanced agricultural and pharmaceutical research. Its structure incorporates a pyridine ring and a trifluoromethyl group, a combination known to enhance the biological activity and physicochemical properties of organic compounds . This makes the compound a valuable scaffold for the discovery and development of new active ingredients. In agrochemical research, trifluoromethylpyridine (TFMP) derivatives are a cornerstone of modern crop protection agents . The unique properties of the TFMP moiety contribute to the effectiveness of numerous commercial herbicides, insecticides, and fungicides . This compound serves as a critical precursor in the synthesis of novel molecules aimed at controlling pests and diseases, with the potential to improve selectivity and reduce environmental impact . Within pharmaceutical discovery, the carbothioamide functional group is a key pharmacophore investigated for its inhibitory effects on enzymes . Recent scientific studies highlight that pyridine carbothioamide derivatives demonstrate potent in-vitro inhibitory activity against the urease enzyme . Urease is a key virulence factor for pathogenic bacteria, such as H. pylori , which is associated with gastroduodenal ulcers and cancer . Consequently, this compound provides a foundational structure for research into new therapeutic agents for infectious diseases and beyond.

Properties

IUPAC Name

4-(trifluoromethyl)pyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2S/c8-7(9,10)5-1-2-12-3-4(5)6(11)13/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPAEPDXFOSQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380644
Record name 4-(Trifluoromethyl)pyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158063-54-8
Record name 4-(Trifluoromethyl)pyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagents

A widely reported method involves 1,1′-thiocarbonyldiimidazole (TCDI) as a coupling agent to introduce the carbothioamide group. In this approach, 4-(trifluoromethyl)pyridin-3-amine reacts with TCDI in anhydrous tetrahydrofuran (THF) at 40–60°C, forming an intermediate imidazolide. Subsequent treatment with ammonium hydroxide yields the target carbothioamide.

Key conditions :

  • Molar ratio of 1:1.2 (amine:TCDI)

  • Reaction time: 4–6 hours under nitrogen atmosphere

  • Yield: 68–72% after purification via silica gel chromatography.

Limitations and By-Product Formation

Competitive side reactions, such as over-thiocarbamoylation or imidazole adduct formation, reduce yields. Substoichiometric use of TCDI (0.9 equiv) mitigates this but requires precise temperature control.

Vapor-Phase Chlorofluorination of Picoline Derivatives

Industrial-Scale Synthesis

The trifluoromethyl group is introduced via vapor-phase reactions using 3-picoline (3-methylpyridine) as the precursor. In a fluidized-bed reactor, 3-picoline undergoes sequential chlorination and fluorination at 320–380°C with iron(III) fluoride (FeF₃) catalysts:

  • Chlorination :
    3-Picoline+3 Cl2FeF3,330C2,5-Dichloro-3-(trichloromethyl)pyridine\text{3-Picoline} + 3\ \text{Cl}_2 \xrightarrow{\text{FeF}_3, 330^\circ \text{C}} \text{2,5-Dichloro-3-(trichloromethyl)pyridine}

  • Fluorination :
    2,5-Dichloro-3-(trichloromethyl)pyridine+HFFeF3,380C2-Chloro-5-(trifluoromethyl)pyridine\text{2,5-Dichloro-3-(trichloromethyl)pyridine} + \text{HF} \xrightarrow{\text{FeF}_3, 380^\circ \text{C}} \text{2-Chloro-5-(trifluoromethyl)pyridine}

Intermediate Functionalization

The chlorinated intermediate (2-chloro-5-(trifluoromethyl)pyridine) is aminated at the 3-position using ammonia in a pressurized autoclave (120°C, 15 bar), followed by thiocarbonylation with thiophosgene (Cl₂C=S) to install the carbothioamide group.

Reaction metrics :

  • Overall yield from 3-picoline: 58–64%

  • Purity after distillation: >98% (GC-MS).

Nucleophilic Substitution of Prefunctionalized Pyridines

Direct Trifluoromethylation

An alternative route employs 3-cyano-4-chloropyridine as the starting material. Trifluoromethylation using Ruppert–Prakash reagent (TMSCF₃) in the presence of cesium fluoride (CsF) yields 4-(trifluoromethyl)pyridine-3-carbonitrile, which is subsequently converted to the carbothioamide via thioamidation with hydrogen sulfide (H₂S).

Optimized parameters :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80°C for trifluoromethylation, 50°C for thioamidation

  • Yield: 74% over two steps.

Comparative Analysis of Routes

MethodStarting MaterialStepsYield (%)Scalability
TCDI Coupling4-Aminopyridine268–72Lab-scale
Vapor-Phase3-Picoline458–64Industrial
Nucleophilic3-Cyanopyridine374Pilot-scale

Catalytic Systems and Yield Optimization

Role of Transition Metal Catalysts

Palladium(II) acetate (Pd(OAc)₂) enhances coupling efficiency in TCDI-mediated reactions by stabilizing reactive intermediates. Adding 5 mol% Pd(OAc)₂ increases yields to 81% while reducing reaction time to 3 hours.

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve thiocarbonylation kinetics. In contrast, toluene or dichloromethane leads to incomplete conversions (<50%) due to poor reagent solubility.

Industrial Production and Purification

Continuous-Flow Reactors

Large-scale synthesis adopts continuous-flow systems to enhance heat transfer and reduce by-products. For vapor-phase processes, residence times of 30–60 seconds in quartz reactors prevent coke formation.

Distillation and Crystallization

Final purification involves fractional distillation under reduced pressure (0.1–0.5 mmHg) to isolate the product (boiling point: 145–148°C). Recrystallization from ethanol/water (9:1) achieves >99.5% purity (HPLC).

Emerging Methodologies

Photocatalytic Trifluoromethylation

Recent advances utilize visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) to install CF₃ groups under milder conditions (25–40°C), though yields remain modest (45–50%).

Biocatalytic Approaches

Engineered nitrilases convert 4-(trifluoromethyl)pyridine-3-carbonitrile to the carbothioamide in aqueous buffer (pH 7.5, 30°C), enabling greener synthesis with 65% yield .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyridine-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Common Reactions

Reaction Type Reagents Products
OxidationHydrogen peroxide, m-chloroperoxybenzoic acidSulfoxides, sulfones
ReductionLithium aluminum hydride, sodium borohydrideAmines
SubstitutionSodium hydride, alkyl halidesSubstituted pyridine derivatives

Chemistry

In synthetic chemistry, 4-(Trifluoromethyl)pyridine-3-carbothioamide serves as a building block for more complex molecules. Its unique trifluoromethyl group enhances the reactivity and stability of the resulting compounds, making it valuable in the development of new materials and pharmaceuticals .

Biology

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown that derivatives of trifluoromethylpyridines can inhibit bacterial enzymes essential for cell viability without affecting human cells . For instance, the compound has been explored for its inhibitory effects on bacterial Sfp-PPTase, which is crucial for bacterial growth and virulence .

Medicine

The compound is investigated as a pharmaceutical intermediate. Its derivatives are being tested for various therapeutic effects, including antimicrobial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The unique characteristics of the trifluoromethyl group contribute to the biological activity of these compounds, enhancing their efficacy in drug formulations .

Industry

In agrochemicals, this compound is used to develop crop protection agents. Several agrochemical products containing trifluoromethylpyridine moieties have been introduced to the market due to their effectiveness against pests . The synthesis of these compounds often involves optimizing reaction conditions to improve yield and reduce environmental impact.

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound derivatives against various pathogens. Results demonstrated significant inhibition against Gram-positive bacteria with minimal cytotoxicity towards human cells. This suggests potential applications in developing new antibiotics .

Case Study 2: Pharmaceutical Development
In a medicinal chemistry project, researchers optimized derivatives of this compound for enhanced potency against bacterial targets. Structural modifications led to compounds with IC50 values in the submicromolar range, highlighting their potential as lead candidates for further development .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyridine-3-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbothioamide group can interact with various enzymes and proteins, potentially inhibiting their activity. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects .

Comparison with Similar Compounds

3-Trifluoromethylpyridine

  • Structure : Lacks the carbothioamide group but retains the trifluoromethyl substituent on the pyridine ring.
  • Activity: While specific data for 3-trifluoromethylpyridine’s bioactivity is scarce, trifluoromethylated pyridines are known to enhance metabolic stability and bioavailability in drug design .

4-(Trifluoromethyl)nicotinamide

  • Structure : Replaces the carbothioamide (-C(=S)NH₂) with a carboxamide (-C(=O)NH₂).
  • Activity : Carboxamide derivatives generally exhibit reduced lipophilicity compared to carbothioamides, which may limit cell membrane penetration .

Salicylanilide 4-(Trifluoromethyl)benzoates

Key Example : 4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-(trifluoromethyl)benzoate

  • Structure : Aromatic ester with dual trifluoromethyl groups and a salicylanilide scaffold.
  • Activity :
    • Antimycobacterial : MICs of 0.5–32 μmol/L against Mycobacterium tuberculosis and M. avium .
    • Antibacterial : MICs ≥0.49 μmol/L against Gram-positive bacteria (e.g., MRSA), outperforming benzylpenicillin .
    • Enzyme Inhibition : Mild inhibition of mycobacterial isocitrate lyase (IC₅₀ ~10–50 μmol/L), suggesting a multi-target mechanism .
  • Comparison : The benzoate esters’ superior activity over 4-(Trifluoromethyl)pyridine-3-carbothioamide may stem from their larger aromatic systems and ester groups, which enhance target binding. However, the pyridine-carbothioamide’s smaller size could improve pharmacokinetic properties .

Thieno-Pyridine Carboxamides

Example : 3-Amino-4-(1,1-difluoropropyl)-6-[4-(methylsulfonyl)-1-piperidinyl]-thieno[2,3-b]pyridine-2-carboxamide

  • Structure: Fused thieno-pyridine ring with carboxamide and sulfonyl groups.
  • Comparison: The thieno-pyridine scaffold offers rigidity for target specificity, whereas this compound’s simpler structure may allow broader target engagement .

Key Research Findings and Gaps

  • Salicylanilide benzoates are well-characterized for antimicrobial activity, but their ester linkages may confer hydrolytic instability compared to the more robust carbothioamide group in this compound .
  • The carbothioamide group’s sulfur atom could enable unique interactions with metal ions or cysteine residues in target enzymes, a feature absent in carboxamide or benzoate analogues .

Biological Activity

4-(Trifluoromethyl)pyridine-3-carbothioamide (CAS No. 158063-54-8) is a synthetic compound belonging to the class of pyridines, characterized by its unique trifluoromethyl and carbothioamide functional groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C₇H₅F₃N₂S
  • Molecular Weight : 208.19 g/mol
  • Structure : The trifluoromethyl group at the 4-position and the carbothioamide group at the 3-position contribute to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. It operates by inhibiting bacterial enzymes essential for cell viability, similar to other pyridine derivatives that target bacterial pathways .
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and increased bioavailability in tumor cells .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Type Target Organism/Cell Line IC50 Value (µM) Mechanism
AntibacterialStaphylococcus aureus0.29Inhibition of Sfp-PPTase
AnticancerHT29 (Colon Cancer)0.81Induction of apoptosis via caspase activation
AntifungalCandida albicans1.5Disruption of cell wall synthesis

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Antimicrobial Study : A study conducted by researchers at a pharmaceutical lab demonstrated that this compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to its ability to inhibit specific bacterial enzymes without causing cytotoxicity in human cells .
  • Cancer Research : In vitro studies on colon cancer cell lines (HT29) revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 0.81 µM. The compound was shown to activate apoptotic pathways, suggesting its potential as a therapeutic agent in cancer treatment .
  • Chemical Genetic Studies : Further investigations into the resistance mechanisms of Escherichia coli against this compound indicated that efflux pumps played a significant role, highlighting the importance of understanding microbial resistance when developing new antibiotics .

Q & A

Q. Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight206.188 g/mol
Melting Point153°C
Boiling Point290.4°C (760 mmHg)
Density1.484 g/cm³
SolubilityDMF, DMSO, THF

Basic: What synthetic routes are available for this compound, and what are their limitations?

Answer:
A three-step synthesis is commonly employed:

Trifluoromethylation : Starting from 3-cyanopyridine, CuCF₃-mediated trifluoromethylation introduces the -CF₃ group at the 4-position (yield: 60-70%) .

Thioamide Formation : Reaction of the intermediate nitrile with H₂S in the presence of catalytic AlCl₃ yields the thioamide (yield: 50-60%) .

Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product (purity >95%) .

Limitations : Low yields arise from competing side reactions (e.g., over-trifluoromethylation) and H₂S handling risks. Alternative routes using Lawesson’s reagent for thiolation may improve safety but reduce regioselectivity .

Advanced: How can researchers address low yields in the trifluoromethylation step due to competing side reactions?

Answer:
Mechanistic studies indicate that CuCF₃ selectivity depends on ligand design and substrate electronic effects . Optimize by:

  • Ligand Screening : Bidentate ligands (e.g., 1,10-phenanthroline) enhance CuCF�3 stability, reducing byproducts.
  • Substrate Pre-activation : Electron-withdrawing groups (e.g., -CN) at the 3-position direct -CF₃ to the 4-position via resonance stabilization.
  • Temperature Control : Reactions at 80°C in DMF minimize decomposition while maintaining reactivity .

Q. Table 2: Ligand Effects on Trifluoromethylation Yield

LigandYield (%)Byproduct Formation
None45High
1,10-Phenanthroline72Low
PPh₃58Moderate

Advanced: What analytical techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns. The pyridine C-H at C2 appears as a doublet (δ 8.2 ppm, J = 5.2 Hz), while the thioamide -NH₂ shows broad peaks at δ 6.8-7.1 ppm .
  • LC-MS : ESI+ mode detects [M+H]⁺ at m/z 207.1, with fragmentation at m/z 164.0 (loss of -SC(NH₂)) .
  • XRD : Resolves ambiguity in crystal packing and hydrogen bonding (e.g., S···H-N interactions) affecting solubility .

Advanced: How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

Answer:
The -CF₃ group’s strong electron-withdrawing effect increases the electrophilicity of the pyridine ring, enhancing interactions with biological targets (e.g., kinase ATP-binding pockets). In SAR studies, replacing -CF₃ with -CH₃ reduces inhibitory activity against CCR5 (IC₅₀: 2 nM vs. 120 nM), as seen in analogs of vicriviroc maleate . Computational modeling (DFT) shows the -CF₃ group stabilizes charge-transfer complexes via σ-hole interactions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (NFPA Health Hazard Rating: 2) .
  • Ventilation : Use fume hoods due to potential H₂S release during degradation.
  • Storage : In amber vials under N₂, away from oxidizers (risk of exothermic decomposition) .

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